molecular formula C25H31BF2N2O2S B606313 Bodipy 558/568 C12 CAS No. 158757-84-7

Bodipy 558/568 C12

Cat. No. B606313
M. Wt: 472.4
InChI Key: PHUIDILRCYWCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BODIPY 558/568 C12 is a fatty acid-conjugated fluorescent probe for lipid droplets . It displays excitation/emission maxima of 558/568 nm, respectively, and has been used to monitor the localization and dynamics of lipid droplets in live cells .


Synthesis Analysis

The orange-red fluorescent fatty acid, BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . Unlike fluorophores like pyrene, DPH, and NBD, BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .


Molecular Structure Analysis

The chemical formula of BODIPY 558/568 C12 is C25H31BF2N2O2S . It has an exact mass of 472.22 and a molecular weight of 472.400 . The elemental analysis shows that it contains C, 63.56; H, 6.61; B, 2.29; F, 8.04; N, 5.93; O, 6.77; S, 6.79 .


Chemical Reactions Analysis

BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . It is recommended to dissolve it in high-quality anhydrous DMSO to attain a stock concentration up to 1 mM .


Physical And Chemical Properties Analysis

BODIPY dye is a small molecule dye with strong ultraviolet absorption ability, its fluorescence peak is relatively sharp, and the quantum yield is high . They are relatively insensitive to the polarity and pH of the environment and are relatively stable under different physiological conditions .

Scientific Research Applications

  • Localization of Carbonic Anhydrase in Living Osteoclasts : BODIPY 558/568-modified acetazolamide, a fluorescent inhibitor, was used to localize carbonic anhydrase in living cells. This compound effectively labeled cells at low concentrations and was useful for studying carbonic anhydrase in various organisms due to the conservation of the enzyme's active site (Brubaker, Mao, & Gay, 1999).

  • Tracking Amphibian Chytrid Fungus : BODIPY 558/568 was employed in staining Batrachochytrium dendrobatidis (Bd) cells, a pathogenic fungus affecting amphibians. It enabled the distinction and tracking of Bd cell lines in multi-strain experiments (Herbert, Leung, & Bishop, 2011).

  • Temperature Effect in Polydiacetylene Vesicles : The temperature-dependent fluorescence intensity of a sensor composed of polydiacetylene and BODIPY 558 was investigated. The fluorescence of BODIPY was notably quenched in the polymerized diacetylene lipid membrane but recovered with increasing temperature (Guo, Zhang, Jiang, & Liu, 2007).

  • Lipid Peroxidation Probe : C11-BODIPY(581/591), closely related to BODIPY 558/568, served as a fluorescent probe for indexing lipid peroxidation and antioxidant efficacy in model membrane systems and living cells. It showed good spectral separation of its nonoxidized and oxidized forms, high quantum yield, and insensitivity to environmental changes like pH (Drummen, van Liebergen, Op den Kamp, & Post, 2002).

  • Investigating Intracellular Viscosity : BODIPY-C12 was utilized in fluorescence lifetime imaging (FLIM) and time-resolved fluorescence anisotropy measurements to monitor viscosity in cells. It demonstrated that BODIPY-C12 senses viscosity in HeLa cells and is not affected by surrounding polarity (Chung, Levitt, Kuimova, Yahioglu, & Suhling, 2011).

Safety And Hazards

Users should avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

Future Directions

BODIPY 558/568 C12 has been used to monitor the localization and dynamics of lipid droplets in live cells . This suggests that it could be used in future research to study lipid metabolism and related diseases.

properties

IUPAC Name

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUIDILRCYWCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bodipy 558/568 C12

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